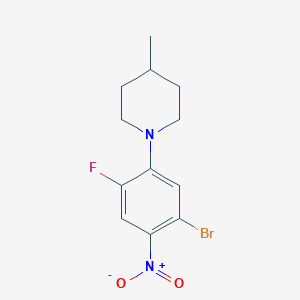![molecular formula C28H29ClN2OS B4292250 2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol](/img/structure/B4292250.png)
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol
Descripción general
Descripción
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of tert-butyl groups at the 2 and 6 positions of the phenol ring, and a phthalazin-1-ylthio group attached to the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Thioether Formation: The next step involves the reaction of the alkylated phenol with 4-(4-chlorophenyl)phthalazin-1-yl chloride in the presence of a base to form the thioether linkage at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Friedel-Crafts alkylation or acylation conditions are typically employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4-di-tert-butylphenol: Used as a raw material for the production of antioxidants and UV absorbers.
4,4’-methylenebis[2,6-di-tert-butylphenol]: Utilized as an antioxidant in various industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol is unique due to the presence of the phthalazin-1-ylthio group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2OS/c1-27(2,3)22-15-19(16-23(25(22)32)28(4,5)6)33-26-21-10-8-7-9-20(21)24(30-31-26)17-11-13-18(29)14-12-17/h7-16,32H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYTXVJCHAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B4292174.png)
![6-AMINO-3-(4-BUTOXYPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292179.png)
![2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-(FURAN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE](/img/structure/B4292182.png)
![2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B4292191.png)
![methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate](/img/structure/B4292202.png)
![METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE](/img/structure/B4292204.png)
![6-AMINO-3-(2,5-DIMETHOXYPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292211.png)
![6-AMINO-3-(4-CHLOROPHENYL)-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292216.png)
![N2-(2-METHYLQUINOLIN-6-YL)-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4292221.png)

![2,6-Di-tert-butyl-4-[(4-phenylphthalazin-1-yl)sulfanyl]phenol](/img/structure/B4292227.png)
![5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4292241.png)
![5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4292242.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE](/img/structure/B4292256.png)
